![molecular formula C21H27N3OS B5631417 2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631417.png)
2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one is not fully understood. However, it has been suggested that this compound interacts with the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to have various biochemical and physiological effects. It has been found to exhibit significant anticonvulsant, anxiolytic, and antidepressant properties in animal models. It has also been shown to have potential antitumor activity. Furthermore, this compound has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one in lab experiments is its potential applications in drug discovery and development. This compound has been shown to exhibit significant biological activity and has a high affinity for the sigma-1 receptor, making it a potential target for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research involving 2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one. One direction is to further investigate its mechanism of action and its interactions with the sigma-1 receptor. Another direction is to explore its potential applications in drug development, particularly in the treatment of neurological disorders and cancer. Additionally, further studies are needed to optimize the synthesis method of this compound to make it more readily available for research purposes.
Synthesemethoden
2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-phenylpropanal with thiosemicarbazide to form 3-phenylpropylthiosemicarbazide. This compound is then reacted with 4-bromomethyl-1,3-thiazole to form the intermediate compound, which is further reacted with 1,2,3,4-tetrahydroisoquinoline to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one has potential applications in drug discovery and development. It has been shown to exhibit significant anticonvulsant, anxiolytic, and antidepressant properties in animal models. It has also been found to have potential antitumor activity. Furthermore, this compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-20-13-21(8-11-23(12-9-21)14-19-15-26-17-22-19)16-24(20)10-4-7-18-5-2-1-3-6-18/h1-3,5-6,15,17H,4,7-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRGVSZXYSQKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)CC4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{rel-(3R,4S)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5631344.png)
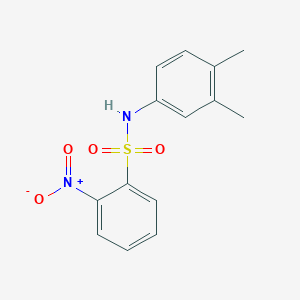
![5-methyl-1'-[2-(1H-pyrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5631360.png)
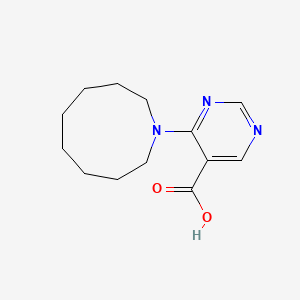
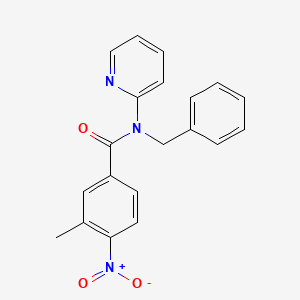
![3-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5631373.png)
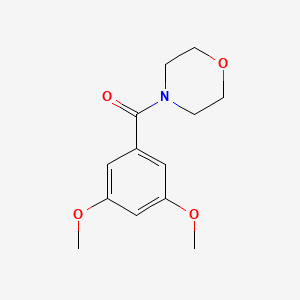

![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631396.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5631399.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B5631402.png)
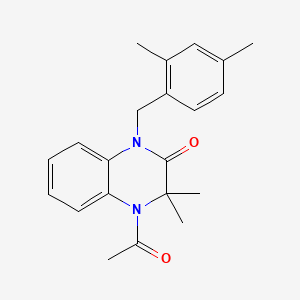
![N-[2-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5631423.png)
